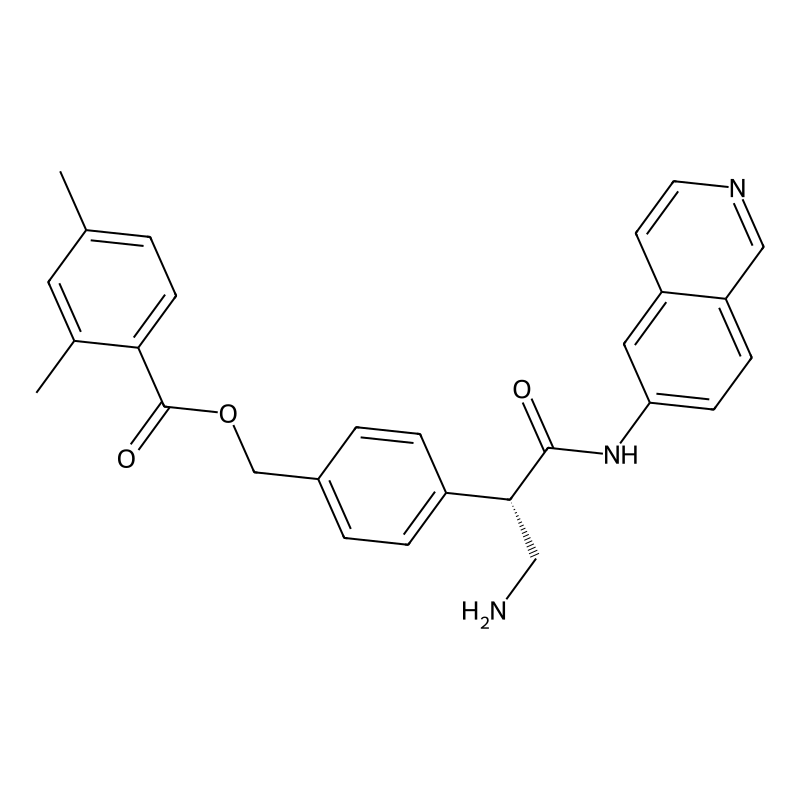

Netarsudil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Netarsudil (CAS 1254032-66-0) is a highly potent, dual-acting inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). Primarily utilized in ophthalmic research and glaucoma modeling, it fundamentally differs from first-generation ROCK inhibitors by simultaneously targeting trabecular outflow and aqueous humor production. For procurement and formulation, the compound is typically sourced as a dimesylate salt (CAS 1422144-42-0) to ensure high aqueous solubility, which is critical for topical ophthalmic drop preparation and in vitro bioassays. Its nanomolar affinity and dual-target profile make it a critical precursor for advanced intraocular pressure (IOP) reduction models and trabecular meshwork contractility assays [1].

Substituting Netarsudil with common benchmark ROCK inhibitors like Y-27632, Fasudil, or Ripasudil severely compromises experimental validity in complex ocular models. While Y-27632 and Fasudil are standard for generic ROCK inhibition, they lack the secondary NET inhibitory activity that is essential for modulating episcleral venous pressure and aqueous humor production. Furthermore, Netarsudil exhibits a >20-fold higher biochemical potency against ROCK1 and ROCK2 compared to Y-27632, meaning that using legacy inhibitors requires significantly higher dosing concentrations, which increases the risk of off-target kinase inhibition and cellular toxicity. Additionally, the specific pH-dependent solubility profile of Netarsudil dimesylate requires precise formulation protocols that cannot be generalized from other isoquinoline-based inhibitors[1].

Superior ROCK1/2 Affinity vs. Legacy Inhibitors

In comparative kinase assays, Netarsudil demonstrates exceptional potency against both ROCK isoforms, achieving a Ki of 1 nM for both ROCK1 and ROCK2. In direct contrast, the widely used research standard Y-27632 yields Ki values of 22 nM and 41 nM, respectively, while Fasudil shows Ki values of 76 nM and 47 nM. This >20-fold increase in potency allows researchers to achieve target saturation at drastically lower concentrations [1].

| Evidence Dimension | ROCK1 / ROCK2 Inhibition (Ki) |

| Target Compound Data | Netarsudil (Ki = 1 nM / 1 nM) |

| Comparator Or Baseline | Y-27632 (Ki = 22 nM / 41 nM) and Fasudil (Ki = 76 nM / 47 nM) |

| Quantified Difference | >20-fold higher potency for Netarsudil over Y-27632 |

| Conditions | Commercially available biochemical kinase assay kits |

Procuring Netarsudil enables the use of nanomolar dosing in in vitro assays, significantly reducing off-target effects associated with the micromolar concentrations required for Y-27632.

Enhanced Disruption of Focal Adhesions in Human TM Cells

The translation of biochemical potency to cellular efficacy is critical for in vitro modeling. In transformed human trabecular meshwork (HTM) cells, Netarsudil disrupts focal adhesions with an IC50 of 16 nM. When evaluated under identical conditions, Y-27632 requires an IC50 of 1738 nM, and Fasudil requires 3942 nM. This represents a >100-fold enhancement in cellular efficacy for Netarsudil, ensuring robust cytoskeletal remodeling at minimal dosing levels [1].

| Evidence Dimension | Disruption of focal adhesions (IC50) |

| Target Compound Data | Netarsudil (IC50 = 16 nM) |

| Comparator Or Baseline | Y-27632 (IC50 = 1738 nM) |

| Quantified Difference | ~108-fold lower IC50 for Netarsudil |

| Conditions | Transformed human trabecular meshwork (HTM) cells |

For cell-based screening and mechanotransduction studies, Netarsudil provides a highly efficient, low-toxicity tool compound compared to conventional ROCK inhibitors.

Dimesylate Salt Solubility and pH Formulation Constraints

For aqueous formulation and in vivo dosing, the selection of the salt form is critical. Netarsudil dimesylate is freely soluble in water, making it the required form for ophthalmic solutions, whereas the Netarsudil free base lacks sufficient aqueous solubility for direct biological application. However, formulation engineers must note that Netarsudil dimesylate is susceptible to precipitation at pH levels above 5.4. When compounding this API into aqueous drops or fixed-dose combinations, maintaining a strict formulation pH of 4.8–5.2 is mandatory to prevent precipitation, a specific handling constraint that dictates procurement and process design [1].

| Evidence Dimension | Aqueous solubility and pH stability threshold |

| Target Compound Data | Netarsudil dimesylate (Freely soluble; stable at pH 4.8–5.2) |

| Comparator Or Baseline | Netarsudil free base (Insoluble) / Solutions at pH > 5.4 (Precipitates) |

| Quantified Difference | Strict requirement for pH < 5.4 to maintain API in solution |

| Conditions | Aqueous ophthalmic solution preparation |

Buyers procuring Netarsudil for liquid formulation must specifically select the dimesylate salt and strictly control buffer pH to < 5.4 to ensure API stability and prevent costly precipitation.

Glaucoma and Ocular Hypertension Modeling

Due to its dual mechanism (ROCK and NET inhibition), Netarsudil is the optimal choice for in vivo models evaluating intraocular pressure (IOP) reduction. Its ability to simultaneously increase trabecular outflow and decrease aqueous humor production makes it superior to single-target agents like Ripasudil or Fasudil [1].

Trabecular Meshwork Cytoskeletal Assays

Netarsudil's nanomolar potency in disrupting actin stress fibers and focal adhesions (IC50 = 16 nM) makes it the preferred molecular probe for in vitro mechanobiology studies in human trabecular meshwork cells, replacing Y-27632 to minimize off-target kinase interference [1].

Advanced Ophthalmic Formulation Development

The dimesylate salt of Netarsudil is utilized as a primary active pharmaceutical ingredient (API) in the development of fixed-dose combination ophthalmic drops. Formulators leverage its specific pH stability profile (pH 4.8-5.2) to engineer stable, multi-agent solutions without precipitation, a critical factor in translational procurement [2].

References

- [1] Sturdivant, J. M., et al. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Investigative Ophthalmology & Visual Science, 2016.

- [2] Wang, Y., et al. A novel fixed-combination timolol-netarsudil-latanoprost ophthalmic solution for the treatment of glaucoma and ocular hypertension. ResearchGate, 2025.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Reduction of elevated intraocular pressure (IOP) in adult patients with primary open-angle glaucoma or ocular hypertension.

Treatment of glaucoma

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Clinical studies assessing the *in vitro* metabolism of netarsudil using corneal tissue from humans, human plasma, and human liver microsomes and microsomal S9 fractions demonstrated that netarsudil metabolism occurs through esterase activity. Subsequent metabolism of netarsudil's esterase metabolite, AR-13503, was not detectable. In fact, esterase metabolism in human plasma was not detected during a 3 hour incubation.

As netarsudil and its active metabolite demonstrate a high degree of protein binding, it is expected to exhibit a low volume of distribution.

The clearance of netarsudil is strongly influenced by its low plasma concetrations following topical administration and absorption and high protein binding in human plasma inn.

Metabolism Metabolites

Wikipedia

Biological Half Life

with human corneal tissue is 175 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Mehran NA, Sinha S, Razeghinejad R. New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost. Eye (Lond). 2019 Nov 6. doi: 10.1038/s41433-019-0671-0. [Epub ahead of print] Review. PubMed PMID: 31695162.

3: Sinha S, Lee D, Kolomeyer NN, Myers JS, Razeghinejad R. Fixed combination netarsudil-latanoprost for the treatment of glaucoma and ocular hypertension. Expert Opin Pharmacother. 2019 Oct 30:1-7. doi: 10.1080/14656566.2019.1685499. [Epub ahead of print] PubMed PMID: 31663782.

4: Radell JE, Serle JB. Netarsudil/latanoprost fixed-dose combination for the treatment of open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2019 Sep;55(9):563-574. doi: 10.1358/dot.2019.55.9.3039670. PubMed PMID: 31584573.

5: Asrani S, Robin AL, Serle JB, Lewis RA, Usner DW, Kopczynski CC, Heah T; MERCURY-1 Study Group. Netarsudil/Latanoprost Fixed-Dose Combination for Elevated Intraocular Pressure: Three-Month Data from a Randomized Phase 3 Trial. Am J Ophthalmol. 2019 Nov;207:248-257. doi: 10.1016/j.ajo.2019.06.016. Epub 2019 Jun 21. PubMed PMID: 31229466.

6: Khouri AS, Serle JB, Bacharach J, Usner DW, Lewis RA, Braswell P, Kopczynski CC, Heah T; Rocket-4 Study Group. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study. Am J Ophthalmol. 2019 Aug;204:97-104. doi: 10.1016/j.ajo.2019.03.002. Epub 2019 Mar 9. PubMed PMID: 30862500.

7: Kahook MY, Serle JB, Mah FS, Kim T, Raizman MB, Heah T, Ramirez-Davis N, Kopczynski CC, Usner DW, Novack GD; ROCKET-2 Study Group. Long-term Safety and Ocular Hypotensive Efficacy Evaluation of Netarsudil Ophthalmic Solution: Rho Kinase Elevated IOP Treatment Trial (ROCKET-2). Am J Ophthalmol. 2019 Apr;200:130-137. doi: 10.1016/j.ajo.2019.01.003. Epub 2019 Jan 15. PubMed PMID: 30653957.

8: Dasso L, Al-Khaled T, Sonty S, Aref AA. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date. Clin Ophthalmol. 2018 Oct 4;12:1939-1944. doi: 10.2147/OPTH.S154001. eCollection 2018. Review. PubMed PMID: 30323550; PubMed Central PMCID: PMC6177382.

9: Fernandez MM. Reticular Epithelial Edema in Edematous Corneas Treated with Netarsudil. Ophthalmology. 2018 Nov;125(11):1709. doi: 10.1016/j.ophtha.2018.08.004. PubMed PMID: 30318038.

10: Kopczynski CC, Heah T. Netarsudil ophthalmic solution 0.02% for the treatment of patients with open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2018 Aug;54(8):467-478. doi: 10.1358/dot.2018.54.8.2849627. Review. PubMed PMID: 30209441.

11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513055/ PubMed PMID: 30000985.

12: Kazemi A, McLaren JW, Kopczynski CC, Heah TG, Novack GD, Sit AJ. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans. J Ocul Pharmacol Ther. 2018 Jun;34(5):380-386. doi: 10.1089/jop.2017.0138. Epub 2018 Feb 22. PubMed PMID: 29469601; PubMed Central PMCID: PMC5995263.

13: Hoy SM. Netarsudil Ophthalmic Solution 0.02%: First Global Approval. Drugs. 2018 Mar;78(3):389-396. doi: 10.1007/s40265-018-0877-7. Review. PubMed PMID: 29453668.

14: Serle JB, Katz LJ, McLaurin E, Heah T, Ramirez-Davis N, Usner DW, Novack GD, Kopczynski CC; ROCKET-1 and ROCKET-2 Study Groups. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2). Am J Ophthalmol. 2018 Feb;186:116-127. doi: 10.1016/j.ajo.2017.11.019. Epub 2017 Dec 1. PubMed PMID: 29199013.

15: Lin CW, Sherman B, Moore LA, Laethem CL, Lu DW, Pattabiraman PP, Rao PV, deLong MA, Kopczynski CC. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):40-51. doi: 10.1089/jop.2017.0023. Epub 2017 Jun 13. PubMed PMID: 28609185; PubMed Central PMCID: PMC5963640.

16: Ren R, Li G, Le TD, Kopczynski C, Stamer WD, Gong H. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):6197-6209. doi: 10.1167/iovs.16-20189. PubMed PMID: 27842161; PubMed Central PMCID: PMC5114035.

17: Li G, Mukherjee D, Navarro I, Ashpole NE, Sherwood JM, Chang J, Overby DR, Yuan F, Gonzalez P, Kopczynski CC, Farsiu S, Stamer WD. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes. Eur J Pharmacol. 2016 Sep 15;787:20-31. doi: 10.1016/j.ejphar.2016.04.002. Epub 2016 Apr 13. PubMed PMID: 27085895; PubMed Central PMCID: PMC5014700.

18: Sturdivant JM, Royalty SM, Lin CW, Moore LA, Yingling JD, Laethem CL, Sherman B, Heintzelman GR, Kopczynski CC, deLong MA. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorg Med Chem Lett. 2016 May 15;26(10):2475-2480. doi: 10.1016/j.bmcl.2016.03.104. Epub 2016 Apr 1. PubMed PMID: 27072905.